molecular formula C22H26N4O B12759604 1,3-Propanediamine, N-ethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- CAS No. 83948-06-5

1,3-Propanediamine, N-ethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-

Cat. No.: B12759604
CAS No.: 83948-06-5
M. Wt: 362.5 g/mol
InChI Key: AKOGJMHJWZXZDH-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a unique combination of a propanediamine backbone with a pyridocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridocarbazole core, which is then functionalized with the propanediamine moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or alkanes.

Scientific Research Applications

1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a propanediamine backbone with a pyridocarbazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83948-06-5

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

N-ethyl-N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine

InChI

InChI=1S/C22H26N4O/c1-4-23-9-5-10-24-22-19-13-18-17-12-15(27-3)6-7-20(17)26-21(18)14(2)16(19)8-11-25-22/h6-8,11-13,23,26H,4-5,9-10H2,1-3H3,(H,24,25)

InChI Key

AKOGJMHJWZXZDH-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C

Origin of Product

United States

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